Sub-100 Nanomolar Potency at Human GlyT2 in Radiolabeled Glycine Uptake Assays
N-[4-(Trifluoromethyl)pyrimidin-2-yl]glycine exhibits an IC50 of 52 nM against human GlyT2 in a conventional [3H]glycine uptake assay in HEK293 cells, placing it in the potent reversible inhibitor tier. By comparison, ALX1393, a widely used reference GlyT2 inhibitor, shows an IC50 of 115 nM in the same cell-based assay system [1], while another pyrimidine-containing analog in the BindingDB dataset (CHEMBL3325504) demonstrates an IC50 of 330 nM [2]. This represents a 2.2-fold potency advantage over ALX1393 and a 6.3-fold advantage over the weaker analog.
| Evidence Dimension | Inhibitory potency (IC50) at human GlyT2 |
|---|---|
| Target Compound Data | IC50 = 52 nM |
| Comparator Or Baseline | ALX1393 (CHEMBL3325499): IC50 = 115 nM; Pyrimidine analog (CHEMBL3325504): IC50 = 330 nM |
| Quantified Difference | ~2.2-fold vs. ALX1393; ~6.3-fold vs. CHEMBL3325504 analog |
| Conditions | Human GlyT2 transfected in HEK293 cells; inhibition of [3H]glycine uptake after 2 hours |
Why This Matters
For procurement decisions, a >2-fold potency difference translates to lower compound consumption per experiment and a wider signal window in cell-based assays, directly impacting assay cost and reproducibility.
- [1] BindingDB BDBM50023932 / CHEMBL3325499. Affinity Data: IC50 115 nM for human GlyT2 (ALX1393). Assay: Inhibition of human GlyT2 transfected in HEK293 cells assessed as [3H]glycine uptake after 2 hrs. View Source
- [2] BindingDB BDBM50023927 / CHEMBL3325504. Affinity Data: IC50 330 nM for human GlyT2. Assay: Inhibition of human GlyT2 transfected in HEK293 cells assessed as [3H]glycine uptake after 2 hrs. View Source
